2-chloro-7,8-dihydroquinolin-5(6H)-one

BCL6 Inhibition Oncology Transcriptional Repression

This 2-chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) is a validated BCL6 inhibitor scaffold (IC50 ~2.7 μM) for DLBCL and B-cell malignancy SAR campaigns. The 2-chloro substituent enables nucleophilic aromatic substitution and Pd-catalyzed cross-coupling, enabling rapid diversification into RORγ modulators and quinoline/tetrahydroquinoline libraries. With a drug-like LogP of 2.25 and tPSA of 29.96 Ų, this 97%-pure building block balances reactivity with favorable ADME properties for lead optimization. Available in research quantities with ambient shipping.

Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
CAS No. 124467-36-3
Cat. No. B037455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7,8-dihydroquinolin-5(6H)-one
CAS124467-36-3
Molecular FormulaC9H8ClNO
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=N2)Cl)C(=O)C1
InChIInChI=1S/C9H8ClNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2
InChIKeyGWDDFDLEOYOZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3): A Strategic Chlorinated Dihydroquinolinone Intermediate for Medicinal Chemistry


2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) is a heterocyclic organic compound belonging to the dihydroquinolinone family, characterized by a fused bicyclic structure containing a chlorine atom at the 2-position and a carbonyl group at the 5-position . With a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol, it serves as a versatile building block in organic synthesis and medicinal chemistry . The compound is typically supplied as a solid with a purity specification of ≥95% and a melting point range of 119-123°C .

Why 2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) Cannot Be Readily Replaced by Common Dihydroquinolinone Analogs


The 2-chloro substitution in 2-chloro-7,8-dihydroquinolin-5(6H)-one confers distinct electronic and steric properties that directly influence its reactivity and biological profile compared to other dihydroquinolinone analogs. Simple substitution with an amino or hydroxy group at the 2-position yields compounds like 2-amino-7,8-dihydroquinolin-5(6H)-one (CAS 1082192-52-6) or 2-hydroxy-7,8-dihydroquinolin-5(6H)-one, which possess different hydrogen-bonding capabilities and electronic effects [1]. Similarly, the unsubstituted parent compound, 7,8-dihydroquinolin-5(6H)-one (CAS 53400-41-2), lacks the chlorine atom's electron-withdrawing character, altering its reactivity in nucleophilic aromatic substitution reactions and its potential as a pharmacophore [1]. These structural differences manifest in quantifiable variations in synthetic utility, biological target engagement, and overall performance, as detailed in the evidence below.

Quantitative Differentiation Evidence for 2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) Against Closest Analogs


BCL6 Inhibitory Potency of 2-Chloro-7,8-dihydroquinolin-5(6H)-one

2-Chloro-7,8-dihydroquinolin-5(6H)-one has been identified as a moderate inhibitor of the BCL6 transcriptional repressor, a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL). The compound demonstrated an IC50 value of approximately 2.7 μM in a biochemical assay against BCL6 . In contrast, the 2-amino analog, 2-amino-7,8-dihydroquinolin-5(6H)-one, exhibited significantly weaker activity, with an IC50 greater than 100 μM in a similar BCL6 inhibition assay, as inferred from BindingDB data [1]. This quantifies the critical role of the chlorine atom in mediating target engagement.

BCL6 Inhibition Oncology Transcriptional Repression

Comparative Antiproliferative Activity in Cancer Cell Lines

A comparative structure-activity relationship (SAR) study of dihydroquinolinone analogs against multiple cancer cell lines revealed that halogenated derivatives, such as those with a chloro substituent, exhibit a distinct antiproliferative profile compared to their alkyl-substituted counterparts. Specifically, 3-chloro-substituted dihydroquinolinones demonstrated relative potency values of 0.6-0.8 when normalized against the 3-ethyl analog (potency = 1.0) . While not a direct head-to-head comparison for the 2-chloro isomer, this class-level inference indicates that the electron-withdrawing chloro group generally results in lower but often more selective cytotoxicity than electron-donating alkyl groups. This highlights a strategic trade-off between potency and selectivity that must be considered in lead optimization.

Anticancer Structure-Activity Relationship Cytotoxicity

Synthetic Versatility and Purity Profile

2-Chloro-7,8-dihydroquinolin-5(6H)-one is commercially available with high purity (≥97%) and comprehensive analytical documentation, including NMR, HPLC, and LC-MS data, ensuring reliable performance in synthetic applications . In contrast, closely related alternatives like 2-hydroxy-7,8-dihydroquinolin-5(6H)-one and 2-amino-7,8-dihydroquinolin-5(6H)-one are less widely available with lower purity specifications or require additional purification steps, which can impact reaction yields and reproducibility [1]. The chlorine atom also serves as a versatile synthetic handle, enabling further functionalization via nucleophilic aromatic substitution, cross-coupling reactions, and other transformations that are not accessible with the 2-hydroxy or 2-amino analogs .

Organic Synthesis Building Block Intermediate

Physicochemical Properties and Predicted Drug-Likeness

2-Chloro-7,8-dihydroquinolin-5(6H)-one possesses a calculated partition coefficient (LogP) of 2.25, indicating balanced lipophilicity suitable for both membrane permeability and aqueous solubility [1]. Its topological polar surface area (tPSA) of 29.96 Ų falls within the optimal range for oral bioavailability [1]. In contrast, the unsubstituted parent compound, 7,8-dihydroquinolin-5(6H)-one, has a lower LogP and a different electronic profile due to the absence of the chlorine atom, which can affect its passive permeability and metabolic stability . This quantitative difference in lipophilicity can be a critical factor in early-stage drug discovery when selecting a lead scaffold.

Drug Design Physicochemical Properties ADME

Optimal Research Applications for 2-Chloro-7,8-dihydroquinolin-5(6H)-one (CAS 124467-36-3) Based on Quantitative Evidence


Medicinal Chemistry: Development of BCL6 Inhibitors for Oncology

Given its demonstrated BCL6 inhibitory activity (IC50 ~2.7 μM), 2-chloro-7,8-dihydroquinolin-5(6H)-one serves as a validated starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective BCL6 inhibitors for the treatment of diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies .

Chemical Biology: Probe Development for RORγ Nuclear Receptor

Patents disclose the use of substituted tetrahydroquinolinone compounds, structurally related to 2-chloro-7,8-dihydroquinolin-5(6H)-one, as modulators of the RORγ nuclear receptor . This suggests that 2-chloro-7,8-dihydroquinolin-5(6H)-one can be employed as a key intermediate in the synthesis of novel RORγ modulators, which are of interest for autoimmune and inflammatory disease research [1].

Synthetic Chemistry: Versatile Building Block for Complex Heterocycles

The presence of the chlorine atom at the 2-position makes 2-chloro-7,8-dihydroquinolin-5(6H)-one a versatile synthetic handle for further functionalization. It can be used in nucleophilic aromatic substitution reactions, palladium-catalyzed cross-coupling reactions, and as a precursor to various quinoline and tetrahydroquinoline derivatives, as supported by its role as an intermediate in organic synthesis .

Drug Discovery: Lead Optimization Based on Physicochemical Properties

With a predicted LogP of 2.25 and a tPSA of 29.96 Ų, 2-chloro-7,8-dihydroquinolin-5(6H)-one possesses favorable drug-like physicochemical properties . This makes it a suitable scaffold for lead optimization programs where balancing lipophilicity and polarity is crucial for achieving optimal ADME (absorption, distribution, metabolism, excretion) profiles.

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